5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
Description
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core fused with a piperidine ring via a carbonyl group and further substituted with a 1,3,4-thiadiazole moiety. This structure combines electron-deficient (benzothiadiazole) and electron-rich (thiadiazole) components, which may confer unique photophysical and biological properties.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c20-13(9-1-2-11-12(7-9)18-23-17-11)19-5-3-10(4-6-19)21-14-16-15-8-22-14/h1-2,7-8,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSJJNLRXSTJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the benzothiadiazole moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole structures, including 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole, exhibit potent anticancer properties. The incorporation of the 1,3,4-thiadiazole moiety enhances the ability of these compounds to target various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cell proliferation and induce apoptosis in cancer cells. Studies have shown that it can effectively inhibit the growth of breast (MCF-7) and liver (HepG2) cancer cell lines .
- Case Study : A recent study demonstrated that modifications to the piperidine ring significantly increased cytotoxicity against MCF-7 cells. The introduction of lipophilic groups improved membrane permeability and bioavailability .
Antiviral Properties
The compound has also shown promise as an antiviral agent. Research involving 1,3,4-thiadiazole derivatives indicates their potential effectiveness against viral pathogens.
- Mechanism of Action : These compounds exhibit activity by inhibiting viral replication and enhancing host immune responses. For instance, certain thiadiazole derivatives have been reported to show significant antiviral activity against tobacco mosaic virus (TMV) .
- Quantitative Findings : In laboratory tests, compounds similar to 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole demonstrated a protective effect exceeding 70% at specific concentrations .
Antifungal Activity
The antifungal applications of thiadiazole derivatives are also noteworthy. These compounds have been investigated for their ability to combat fungal infections.
- Mechanism of Action : The antifungal activity is attributed to their ability to disrupt fungal cell membrane integrity and inhibit fungal growth.
- Research Insights : A study highlighted that certain thiadiazole-based compounds exhibited strong antifungal effects against various fungal strains commonly associated with human infections .
Summary of Applications
| Application Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation | Effective against MCF-7 and HepG2 cells |
| Antiviral | Inhibits viral replication | Over 70% protective effect against TMV |
| Antifungal | Disrupts cell membrane integrity | Strong activity against human pathogenic fungi |
Mechanism of Action
The mechanism of action of 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzothiadiazole Derivatives
- 4,7-Bis{4-[5-(trimethylsilyl)-2-thienyl]phenyl}-2,1,3-benzothiadiazole (): This compound shares the benzothiadiazole core but incorporates thienyl-phenyl substituents. It exhibits reduced photoluminescence (PL) in the solid state compared to solution due to H-aggregation .
4,7-Dibromo-2,1,3-benzothiadiazole ():
A simpler analog with bromine substituents. Used as a building block in organic synthesis, its electronic properties are modulated by halogen atoms rather than nitrogen-rich substituents .
Thiadiazole-Piperidine Hybrids
- 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine (): Combines thiadiazole and piperidine motifs but lacks the benzothiadiazole core.
Functional Comparisons
Photophysical Properties
Thiadiazole Formation
Piperidine Functionalization
- Nucleophilic Substitution (): Piperidine-amine intermediates react with thiadiazole halides, as seen in Alzheimer’s-targeted analogs .
Stability and Reactivity
- Thermal Stability : Thiadiazole-piperidine hybrids (e.g., compound 9d in ) exhibit melting points >180°C, suggesting robust thermal stability .
- Electrophilic Reactivity : The benzothiadiazole core is electron-deficient, making it susceptible to nucleophilic aromatic substitution, a trait exploited in fluorophore design .
Biological Activity
5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 347.4 g/mol
- CAS Number : 2176270-15-6
The compound features a complex structure that includes a benzothiadiazole moiety and a thiadiazole derivative, which are known for their diverse biological activities.
Biological Activity Overview
Research has shown that compounds containing thiadiazole and benzothiadiazole structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific findings related to the anticancer activity of this compound.
In Vitro Studies
A study evaluated the cytotoxic effects of 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole against several cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induction of apoptosis |
| HepG2 | 3.21 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells while sparing normal cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating a shift towards pro-apoptotic signaling in cancer cells .
- Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G2/M phase in HepG2 cells and induces S-phase arrest in MCF-7 cells .
Case Studies
A notable case study involved the use of this compound in an in vivo model where it was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. This study highlights the potential for further development into therapeutic agents for cancer treatment.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have shown promise in various other biological applications:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to reduce inflammation markers in various models.
Q & A
Basic: What are the standard synthetic routes for preparing the 1,3,4-thiadiazole and benzothiadiazole moieties in this compound?
The synthesis typically involves heterocyclization and coupling reactions. For the 1,3,4-thiadiazole core, heterocyclization of acylated thiosemicarbazides with carbon disulfide is a common method, followed by S-alkylation with chloroacetic acid derivatives to introduce functional groups . The benzothiadiazole moiety can be synthesized via refluxing aryl precursors with POCl₃ (e.g., 90°C for 3 hours), followed by pH adjustment to precipitate the product . Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) to confirm completion .
- Purification : Recrystallization from solvents like methanol or ethanol .
Basic: How is the compound characterized for structural integrity and purity?
Characterization involves:
- Spectroscopy :
- Elemental analysis : To validate C, H, N, S content (e.g., deviations <0.5% indicate purity) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Anhydrous MgCl₂ or K₂CO₃ improves coupling efficiency (e.g., 75% yield in methoxylation reactions) .
- Temperature and time : Reflux at 90°C for 3 hours vs. room-temperature stirring (e.g., POCl₃-mediated cyclization) .
- Workup protocols : Basification with NH₃ or NaHCO₃ to isolate precipitates .
Advanced: What computational methods predict the compound’s electronic properties and bioactivity?
- Density Functional Theory (DFT) : Used to model electron distribution and reactivity. For example, hybrid functionals (e.g., B3LYP) assess exact exchange contributions to thermochemical accuracy .
- PASS software : Predicts biological activity (e.g., antiproliferative or anticonvulsant potential) based on structural motifs .
- Molecular docking : Evaluates binding poses with target proteins (e.g., interactions with active sites visualized in purple/red in docking studies) .
Advanced: How are contradictory pharmacological data resolved across studies?
Discrepancies in bioactivity may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Br) enhance antiproliferative activity vs. electron-donating groups (e.g., -OCH₃) .
- Assay conditions : Varying IC₅₀ values due to cell line specificity (e.g., HeLa vs. MCF-7) .
- Synthetic impurities : HPLC purity >95% reduces false positives in biological screens .
Advanced: What strategies address low solubility or stability in pharmacological assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or piperazine moieties) via S-alkylation .
- Formulation : Use co-solvents like DMSO/water mixtures (2:1 v/v) for in vitro testing .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .
Advanced: How is regioselectivity ensured during heterocycle formation?
- Directing groups : Electron-rich aryl aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) guide cyclization .
- Protecting groups : Temporary protection of amines or thiols prevents side reactions .
- Kinetic control : Low-temperature reactions favor thermodynamically unstable intermediates .
Advanced: What in vivo models validate the compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
